molecular formula C₁₉H₂₁Cl₃N₂O B129375 3-Hydroxydesloratadine CAS No. 119410-08-1

3-Hydroxydesloratadine

Cat. No. B129375
M. Wt: 326.8 g/mol
InChI Key: NDFMTPISBHBIKE-UHFFFAOYSA-N
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Description

3-Hydroxydesloratadine is the major active human metabolite of the antihistamine drug desloratadine, which itself is the primary active metabolite of loratadine. Desloratadine is used to treat allergic rhinitis and chronic idiopathic urticaria, and its metabolism to 3-hydroxydesloratadine is a critical step in its pharmacological action .

Synthesis Analysis

The synthesis of 3-hydroxydesloratadine involves a complex metabolic pathway. Initially, desloratadine undergoes N-glucuronidation by the enzyme UGT2B10. This is followed by 3-hydroxylation catalyzed by the enzyme CYP2C8 and then by a deconjugation process, which is a rapid, nonenzymatic hydrolysis of the N-glucuronide . This pathway was elucidated using cryopreserved human hepatocytes and human liver microsomes, which required both NADPH and UDP-glucuronic acid for the formation of 3-hydroxydesloratadine .

Molecular Structure Analysis

The molecular structure of 3-hydroxydesloratadine is characterized by the presence of a hydroxyl group at the 3rd position of the desloratadine molecule. This structural modification is crucial for its pharmacological activity. The structure of the metabolite has been confirmed using techniques such as LC-MS and LC-MS/MS .

Chemical Reactions Analysis

The formation of 3-hydroxydesloratadine involves the enzymatic reactions mentioned above. Desloratadine acts as a relatively selective competitive inhibitor of UGT2B10, which is an enzyme involved in its own metabolism to 3-hydroxydesloratadine . The electrochemical behavior of desloratadine and 3-hydroxydesloratadine has been studied, showing that both compounds undergo an irreversible two-electron reduction of the C=N bond in their pyridine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxydesloratadine are closely related to its parent compound, desloratadine. A liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma, which indicates the stability and detectability of these compounds in biological matrices . The electrochemical studies also provide insights into the redox properties of 3-hydroxydesloratadine, which are important for understanding its behavior in biological systems .

Scientific Research Applications

Metabolism and Enzymatic Activity

The formation of 3-Hydroxydesloratadine has been a long-standing mystery in the scientific community. Recent research has elucidated that the formation of this metabolite is catalyzed by CYP2C8, but this process requires prior glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10. This finding was significant as it clarified the metabolic pathway and the enzymes involved, shedding light on the complex metabolic interactions within the human body (Kazmi et al., 2015).

Enzyme Inhibition and Pharmacokinetics

Desloratadine, as the major active metabolite of loratadine, is extensively metabolized, and its metabolic pathway involves sequential reactions including N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8, and finally deconjugation. Interestingly, desloratadine itself is identified as a relatively selective in vitro inhibitor of UGT2B10, indicating a potential self-regulatory mechanism within its metabolic pathway. This finding has implications for understanding the drug's pharmacokinetics and how it might interact with other substances or medications (Kazmi et al., 2015).

Analytical Techniques and Quantitation

The bioanalytical method for the determination of Desloratadine and 3-Hydroxydesloratadine utilizes ultra high pressure liquid chromatography (UPLC) in conjunction with mix mode solid phase extraction. This method showcases a high sensitivity and accuracy for measuring these compounds, indicating its utility in drug development and pharmacokinetic studies. Such analytical techniques are crucial for ensuring the precision and reliability of data in pharmacological research (Shen et al., 2006).

Safety And Hazards

Desloratadine tablets are contraindicated in patients who are hypersensitive to this medication or to any of its ingredients or to loratadine . No information is available about the potential of this product to produce adverse environmental effects .

properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMTPISBHBIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxydesloratadine

CAS RN

119410-08-1
Record name 3-Hydroxydesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 119410-08-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYDESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H9FFN759V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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